(S,S,R,R)-Orlistat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S,R,R)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,R,R)-Orlistat involves several key steps, including the formation of the β-lactone ring, which is essential for its lipase inhibitory activity. The process typically starts with the condensation of a β-keto ester with an aldehyde, followed by cyclization to form the β-lactone ring. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired stereoisomer. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the separation of this compound from other stereoisomers.
化学反応の分析
Types of Reactions
(S,S,R,R)-Orlistat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s lipase inhibitory activity.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to introduce new substituents.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different levels of lipase inhibition and other biological activities.
科学的研究の応用
(S,S,R,R)-Orlistat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Primarily used in the treatment of obesity, with ongoing research into its potential benefits for other conditions such as diabetes and cardiovascular diseases.
Industry: Employed in the development of new lipase inhibitors and other therapeutic agents.
作用機序
(S,S,R,R)-Orlistat exerts its effects by inhibiting pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, reducing fat absorption in the intestines. This leads to a decrease in caloric intake and promotes weight loss. The molecular targets include the serine residue in the active site of the lipase enzymes, and the pathways involved are related to lipid digestion and absorption.
類似化合物との比較
Similar Compounds
Tetrahydrolipstatin: The parent compound of Orlistat, with similar lipase inhibitory activity.
Cetilistat: Another lipase inhibitor used for the treatment of obesity, with a different chemical structure but similar mechanism of action.
Lipstatin: A natural product from which Orlistat is derived, with potent lipase inhibitory properties.
Uniqueness
(S,S,R,R)-Orlistat is unique due to its specific stereochemistry, which significantly influences its biological activity. The precise arrangement of atoms in this compound allows for optimal binding to the active site of lipase enzymes, making it a highly effective inhibitor. This stereoisomer’s unique properties make it a valuable compound for research and therapeutic applications.
生物活性
(S,S,R,R)-Orlistat, commonly known as orlistat, is a potent lipase inhibitor primarily used in the management of obesity. This compound has garnered attention not only for its weight-loss effects but also for its potential applications in various metabolic and pathological conditions. This article delves into the biological activity of orlistat, highlighting its mechanisms, clinical efficacy, and novel therapeutic roles.
Orlistat functions by irreversibly inhibiting gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats. By forming a covalent bond with the serine residue at the active site of these lipases, orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition leads to a reduction in fat absorption by approximately 30%, resulting in decreased caloric intake from fats and promoting weight loss .
Weight Loss and Metabolic Benefits
Numerous studies have demonstrated the effectiveness of orlistat in promoting weight loss and improving metabolic parameters:
- XENDOS Study : A randomized controlled trial showed that orlistat significantly reduced the incidence of type 2 diabetes among obese patients. After four years, the cumulative incidence was 6.2% for orlistat compared to 9.0% for placebo, marking a 37.3% risk reduction (P = 0.0032) .
- Weight Loss Outcomes : In a study involving 391 obese patients with type 2 diabetes, those treated with orlistat lost an average of 6.2% of their initial body weight over one year compared to 4.3% in the placebo group (P < 0.001). Furthermore, significantly more patients on orlistat achieved weight loss ≥5% (49% vs. 23%) and ≥10% (27% vs. 12%) compared to placebo .
Study | Population | Duration | Weight Loss (Orlistat vs Placebo) | Diabetes Incidence Reduction |
---|---|---|---|---|
XENDOS | Obese patients | 4 years | - | 37.3% |
Diabetes Study | Obese with T2D | 1 year | 6.2% vs 4.3% | - |
Lipid Profile Improvement
Orlistat has also been shown to improve lipid profiles significantly:
- In a multicenter study, orlistat treatment resulted in greater reductions in total cholesterol and LDL cholesterol levels compared to placebo (P < 0.001) after one year .
- A systematic review indicated that orlistat-treated patients had notable improvements in triglyceride levels and apolipoprotein B concentrations .
Gastrointestinal Side Effects
While orlistat is generally well-tolerated, it is associated with gastrointestinal side effects due to its mechanism of action:
- Common adverse effects include oily stools, flatulence, and abdominal pain, which are typically mild and transient .
- A study reported that about 28.5% of patients experienced loose stools as a side effect .
Novel Therapeutic Applications
Recent research has explored additional therapeutic roles for orlistat beyond weight management:
- Antitumor Activity : Orlistat has been identified as a selective inhibitor of fatty acid synthase (FAS), an enzyme implicated in tumor progression. In vitro studies demonstrated that orlistat could inhibit tumor cell proliferation and induce apoptosis in prostate cancer cells .
- Bacterial Inhibition : A study found that orlistat effectively inhibited Staphylococcus aureus lipase activity, suggesting potential applications in treating bacterial infections by targeting lipase enzymes .
Case Studies
- Obesity Management : A case series involving obese patients treated with orlistat highlighted significant weight loss and improved glycemic control over six months, reinforcing its role as an adjunct therapy in obesity management.
- Prostate Cancer : In preclinical models, administration of orlistat led to reduced tumor growth rates and enhanced apoptosis markers in prostate cancer cell lines, indicating its potential as an adjunctive treatment in oncology.
特性
IUPAC Name |
[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-FICKONGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。